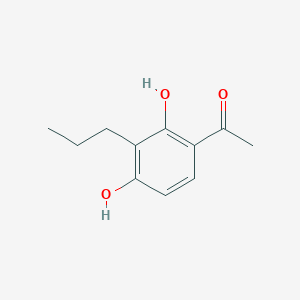

2',4'-Dihydroxy-3'-propylacetophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxy-3-propylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h5-6,13-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGRBWUQXAFYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379448 | |

| Record name | 1-(2,4-Dihydroxy-3-propylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40786-69-4 | |

| Record name | 1-(2,4-Dihydroxy-3-propylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-Dihydroxy-3'-propylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Regioselective Synthesis of 2',4'-Dihydroxy-3'-propylacetophenone from Resorcinol

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 2',4'-dihydroxy-3'-propylacetophenone, a valuable building block in pharmaceutical and organic chemistry. Starting from the readily available precursor, resorcinol, this paper details a robust, two-stage synthetic strategy. The first stage involves the acylation of resorcinol to form the key intermediate, 2',4'-dihydroxyacetophenone (resacetophenone), via a Lewis acid-catalyzed reaction. The second stage outlines a regioselective C-alkylation process, proceeding through O-allylation, a thermal Claisen rearrangement, and subsequent catalytic hydrogenation to yield the target molecule. This guide emphasizes the mechanistic rationale behind each synthetic step, critical process parameters, and detailed, field-proven experimental protocols designed for reproducibility and scalability.

Introduction: The Significance of Substituted Resorcinols

Resorcinol (1,3-dihydroxybenzene) and its derivatives are fundamental scaffolds in organic synthesis, prized for their utility as intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] The target molecule, this compound, is of particular interest as an intermediate for compounds used in the treatment of allergic diseases.[2]

The primary challenge in the functionalization of resorcinol lies in achieving regioselectivity. The two hydroxyl groups strongly activate the aromatic ring towards electrophilic substitution, primarily at the 2-, 4-, and 6-positions.[3] Direct Friedel-Crafts alkylation of the resorcinol ring is often complicated by issues of polyalkylation and poor regiocontrol.[4][5] Therefore, a successful synthesis requires a carefully orchestrated strategy to introduce the acetyl and propyl groups at the desired positions with high fidelity. This guide presents a logical and efficient pathway that leverages well-established named reactions to navigate these synthetic hurdles.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, beginning with the installation of the acetyl group, followed by the introduction of the propyl side chain. This approach ensures the correct substitution pattern on the resorcinol core.

References

- 1. What is the mechanism of Resorcinol? [synapse.patsnap.com]

- 2. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 3. Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2',4'-Dihydroxy-3'-propylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the physicochemical properties of 2',4'-Dihydroxy-3'-propylacetophenone (DHPA), a substituted acetophenone derivative with potential applications in the pharmaceutical and cosmetic industries. This document consolidates available data on its chemical identity, physical and chemical properties, and spectroscopic characteristics. Furthermore, it outlines detailed experimental protocols for the determination of these properties, offering a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound. The guide is structured to provide not only factual data but also expert insights into the rationale behind analytical methodologies, ensuring a comprehensive understanding for professionals in drug development and chemical research.

Introduction

This compound, with the CAS Registry Number 40786-69-4, is an organic compound that has garnered interest for its potential biological activities and as a key intermediate in organic synthesis.[1] Its structure, featuring a propyl group and two hydroxyl groups on an acetophenone core, imparts specific chemical and physical characteristics that are crucial for its application. The presence of hydroxyl and ketone functional groups suggests its potential as an antioxidant, making it a candidate for cosmetic formulations aimed at protecting the skin from oxidative stress.[1] In the realm of pharmaceuticals, it serves as a valuable building block for the synthesis of more complex molecules.[1] This guide aims to provide a thorough understanding of its fundamental physicochemical properties.

Chemical Identity and Structure

The unambiguous identification of a compound is paramount in scientific research. This section details the key identifiers for this compound.

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-(2,4-dihydroxy-3-propylphenyl)ethanone | [1] |

| CAS Number | 40786-69-4 | [1] |

| Chemical Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Synonyms | This compound | [1] |

| SMILES | CCCc1c(O)ccc(C(C)=O)c1O | [1] |

| InChI | InChI=1S/C11H14O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h5-6,13-14H,3-4H2,1-2H3 | [1] |

Molecular Structure:

The structure of this compound is characterized by a benzene ring substituted with an acetyl group, two hydroxyl groups at positions 2' and 4', and a propyl group at position 3'.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is essential for its handling, formulation, and application.

Physical Properties

This table summarizes the key physical properties of this compound.

| Property | Value | Reference(s) |

| Appearance | White to off-white or light brown solid/crystalline powder. | [1] |

| Melting Point | 124-127 °C | [1] |

| Boiling Point | 361.0 ± 12.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.162 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 186.3 °C | [1] |

Chemical Properties

| Property | Value | Reference(s) |

| pKa | 8.49 ± 0.23 (Predicted) | [1] |

| Solubility | Sparingly soluble in water. Soluble in most organic solvents such as ethanol, ether, acetone, chloroform (slightly), and methanol (slightly). | [1] |

Synthesis and Purification

A common synthetic route to this compound involves a multi-step process starting from 2,4-dihydroxyacetophenone. The following diagram illustrates a typical synthesis workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Step 1: Allylation of 2,4-dihydroxyacetophenone: 2,4-dihydroxyacetophenone is reacted with allyl bromide in the presence of a weak base like potassium carbonate in a solvent such as acetone. This step selectively alkylates the more acidic 4-hydroxyl group.

-

Step 2: Claisen Rearrangement: The resulting 4-allyloxy-2-hydroxyacetophenone is heated to a high temperature (180-220 °C). This induces a Claisen rearrangement, where the allyl group migrates from the oxygen atom to the adjacent carbon atom on the aromatic ring, yielding 3-allyl-2,4-dihydroxyacetophenone.

-

Step 3: Hydrogenation: The double bond in the allyl group of 3-allyl-2,4-dihydroxyacetophenone is then reduced to a single bond through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst. This final step yields the desired product, this compound.

Purification of the final product is typically achieved through recrystallization from a suitable solvent system to obtain a high-purity solid.

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Expected Absorption: Aromatic compounds like DHPA are expected to exhibit characteristic UV absorption bands arising from π→π* transitions of the benzene ring and n→π* transitions of the carbonyl group. The presence of hydroxyl and alkyl substituents will influence the position and intensity of these bands.

-

Experimental Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

-

Expected Characteristic Peaks:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H stretch (aliphatic): Peaks in the 2850-3000 cm⁻¹ region due to the propyl and methyl groups.

-

C=O stretch (ketone): A strong, sharp peak around 1650 cm⁻¹ for the conjugated ketone.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

-

Experimental Protocol:

-

Prepare a sample as a KBr pellet or a thin film.

-

Record the IR spectrum using an FTIR spectrometer.

-

Assign the major absorption bands to their corresponding functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

Aromatic protons: Signals in the aromatic region (typically δ 6.0-8.0 ppm). The splitting pattern will depend on the coupling between the two aromatic protons.

-

Hydroxyl protons: Broad singlets that can appear over a wide chemical shift range and may be exchangeable with D₂O.

-

Propyl group protons: Signals in the aliphatic region (typically δ 0.9-2.7 ppm), showing characteristic splitting patterns (triplet for the terminal methyl, multiplet for the central methylene, and a triplet for the methylene attached to the ring).

-

Acetyl methyl protons: A singlet around δ 2.5 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl carbon: A signal in the downfield region (typically >190 ppm).

-

Aromatic carbons: Multiple signals in the aromatic region (typically δ 110-160 ppm). Carbons attached to hydroxyl groups will be shifted further downfield.

-

Propyl and acetyl carbons: Signals in the aliphatic region (typically δ 10-40 ppm).

-

-

Experimental Protocol:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

-

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 194.23).

-

Expected Fragmentation Pattern: Common fragmentation pathways would involve the loss of the acetyl group (CH₃CO) or cleavage of the propyl chain.

-

Experimental Protocol:

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and aspects of the structure.

-

Safety and Handling

Based on available data, this compound is classified as an irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications

The physicochemical properties of this compound make it a compound of interest in several fields:

-

Cosmetics: The presence of phenolic hydroxyl groups suggests potential antioxidant properties, which are beneficial in skincare formulations to protect against free radical damage.[1]

-

Pharmaceutical Synthesis: As a functionalized aromatic ketone, it serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. By consolidating information on its chemical identity, physical and chemical characteristics, synthesis, and spectroscopic properties, this document serves as a valuable resource for researchers and professionals. The outlined experimental protocols offer a practical framework for the characterization of this and similar compounds. Further research into its biological activities and applications is warranted to fully explore the potential of this versatile molecule.

References

Spectroscopic data (NMR, IR, MS) of 2',4'-Dihydroxy-3'-propylacetophenone

An In-depth Technical Guide to the Spectroscopic Characterization of 2',4'-Dihydroxy-3'-propylacetophenone

Introduction: Elucidating the Molecular Architecture

This compound (CAS No. 40786-69-4) is a substituted acetophenone, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals and functional materials.[1][2] Specifically, it serves as a crucial precursor in the production of treatments for allergic diseases.[3] For researchers in medicinal chemistry and drug development, precise structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing its structural integrity and electronic environment.

Molecular Structure and Spectroscopic Implications

The structure of this compound combines several key functional groups that dictate its spectroscopic behavior. Understanding these components is the first step in interpreting its spectra.

-

Aromatic Ring : A hexasubstituted benzene ring provides a rigid scaffold. The electronic effects of its substituents—two hydroxyl groups, a propyl group, and an acetyl group—will govern the chemical shifts of the aromatic protons and carbons.

-

Phenolic Hydroxyls (-OH) : The hydroxyl groups at C2' and C4' are key features. The C2'-OH group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group, significantly influencing its proton chemical shift in NMR and the carbonyl stretching frequency in IR.

-

Acetyl Group (-COCH₃) : This group contains a carbonyl (C=O) function and a methyl group. The carbonyl carbon is highly deshielded in ¹³C NMR, and its stretching vibration is a prominent feature in the IR spectrum.[7] The methyl protons give a characteristic singlet in the ¹H NMR spectrum.

-

n-Propyl Group (-CH₂CH₂CH₃) : This aliphatic chain will produce characteristic signals in the NMR spectra, allowing for its unambiguous identification through chemical shifts and spin-spin coupling patterns.

Below is the annotated chemical structure of this compound.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Proton Environment Mapping

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for each type of proton.

Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Causality & Rationale |

| 2'-OH | 12.0 - 13.0 | Singlet (broad) | - | Strong intramolecular H-bond with the C=O group causes significant deshielding, shifting the proton far downfield. Similar phenolic protons in related structures appear in this region.[8] |

| 4'-OH | 9.0 - 10.0 | Singlet (broad) | - | A typical chemical shift for a phenolic proton not involved in strong intramolecular H-bonding.[9] |

| H-6' | 7.5 - 7.7 | Doublet | ~9.0 | Ortho-coupled to H-5'. It is deshielded by the adjacent acetyl group. Its chemical shift is comparable to the equivalent proton in 2',4'-dihydroxyacetophenone.[4] |

| H-5' | 6.3 - 6.5 | Doublet | ~9.0 | Ortho-coupled to H-6' and shielded by the two ortho hydroxyl groups. |

| -COCH₃ (Acetyl) | 2.5 - 2.7 | Singlet | - | A characteristic singlet for methyl protons adjacent to a carbonyl group.[10] |

| -CH₂CH₂CH₃ (Propyl-α) | 2.5 - 2.7 | Triplet | ~7.5 | Protons on the carbon attached to the aromatic ring. Deshielded by the ring. |

| -CH₂CH₂CH₃ (Propyl-β) | 1.5 - 1.7 | Sextet | ~7.5 | Coupled to the five protons on the adjacent α- and γ-carbons. |

| -CH₂CH₂CH₃ (Propyl-γ) | 0.8 - 1.0 | Triplet | ~7.5 | Terminal methyl group of the propyl chain, located in the most shielded region. |

Expert Interpretation

The most telling feature is the extremely downfield signal of the 2'-OH proton, a direct consequence of intramolecular hydrogen bonding. This validates the relative positioning of the hydroxyl and acetyl groups. The aromatic region is expected to show a simple AB spin system (two doublets), confirming the substitution pattern on the ring. The propyl group should be easily identified by its characteristic triplet-sextet-triplet pattern and 2:2:3 integration ratio.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The chemical shift is sensitive to hybridization and the electronegativity of neighboring atoms.[11]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Causality & Rationale |

| C=O (Acetyl) | 202 - 205 | The carbonyl carbon is the most deshielded due to the double bond to oxygen and its sp² hybridization.[11] |

| C-4' | 162 - 165 | Aromatic carbon attached to an -OH group, significantly deshielded by the oxygen's electronegativity. |

| C-2' | 160 - 163 | Aromatic carbon attached to the second -OH group. |

| C-6' | 131 - 133 | Aromatic CH carbon, its shift is influenced by the adjacent acetyl group. Data from similar acetophenones support this range.[12] |

| C-1' | 113 - 115 | Quaternary aromatic carbon shielded by two ortho -OH groups. |

| C-3' | 110 - 112 | Quaternary aromatic carbon attached to the propyl group. |

| C-5' | 107 - 109 | Aromatic CH carbon, shielded by the ortho and para -OH groups. |

| -COCH₃ (Acetyl) | 28 - 32 | sp³ hybridized methyl carbon adjacent to the carbonyl group. |

| -CH₂CH₂CH₃ (Propyl-α) | 22 - 25 | sp³ carbon directly attached to the aromatic ring. |

| -CH₂CH₂CH₃ (Propyl-β) | 20 - 23 | sp³ carbon in the middle of the propyl chain. |

| -CH₂CH₂CH₃ (Propyl-γ) | 13 - 15 | Terminal sp³ methyl carbon, the most shielded aliphatic carbon. |

Expert Interpretation

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. The downfield signal above 200 ppm is a definitive marker for the ketone carbonyl carbon.[11] The four signals between 107-165 ppm confirm the presence of four distinct aromatic carbon environments (two quaternary, two CH), which is consistent with the substitution pattern. The remaining four signals in the upfield region (13-32 ppm) correspond to the four aliphatic carbons of the acetyl and propyl groups.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Causality & Rationale |

| 3500 - 3200 | O-H Stretch (Phenolic) | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups. The broadness is due to the varying degrees of hydrogen bonding in the sample matrix.[6] |

| 3050 - 3000 | C-H Stretch (Aromatic) | Medium | Typical for sp² C-H bonds on a benzene ring.[7] |

| 2960 - 2850 | C-H Stretch (Aliphatic) | Medium-Strong | Corresponds to the C-H bonds of the propyl and acetyl methyl groups. |

| 1640 - 1620 | C=O Stretch (Ketone) | Strong, Sharp | The carbonyl stretch is shifted to a lower frequency compared to a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and the strong intramolecular hydrogen bond with the 2'-OH group.[7] |

| 1600 - 1450 | C=C Stretch (Aromatic) | Medium-Strong | Multiple bands are expected, characteristic of the benzene ring vibrations.[13] |

| 1300 - 1100 | C-O Stretch (Phenolic) | Strong | Arises from the stretching of the carbon-oxygen bond of the phenol groups. |

| ~850 - 800 | C-H Bend (Aromatic) | Strong | Out-of-plane bending for adjacent aromatic hydrogens, indicative of the substitution pattern. |

Expert Interpretation

The IR spectrum serves as a rapid and reliable confirmation of the key functional groups. The two most diagnostic peaks are the very broad O-H stretch above 3200 cm⁻¹ and the strong, sharp C=O stretch at a relatively low wavenumber (~1630 cm⁻¹). The low frequency of the carbonyl absorption is a powerful piece of evidence for the intramolecular hydrogen bond between the 2'-OH and the acetyl group, a defining feature of this molecule's structure.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns under ionization.

Predicted Mass Spectrometry Data

-

Molecular Formula : C₁₁H₁₄O₃

-

Exact Mass : 194.0943 g/mol [1]

-

Molecular Ion Peak [M]⁺• : m/z 194

Predicted Fragmentation Pathway

The primary fragmentation of acetophenones involves cleavage at the bonds adjacent to the carbonyl group.

| Fragment m/z | Lost Fragment | Proposed Fragment Structure | Causality & Rationale |

| 179 | •CH₃ | [M - 15]⁺ | Loss of the acetyl methyl group, a common α-cleavage for ketones. |

| 151 | •COCH₃ | [M - 43]⁺ | Loss of the entire acetyl radical, a characteristic fragmentation of acetophenones. This results in a stable dihydroxypropylbenzyl cation. |

| 165 | •C₂H₅ | [M - 29]⁺ | Benzylic cleavage with loss of an ethyl radical from the propyl chain. This is a favorable fragmentation due to the formation of a stable benzylic radical. |

The proposed fragmentation pathway is illustrated below.

Caption: Proposed major fragmentation pathways for this compound.

Experimental Protocols

To obtain the data described, rigorous and standardized experimental procedures are necessary.

General Workflow for Spectroscopic Analysis

Caption: Standard workflow for spectroscopic characterization of an organic compound.

Synthesis Protocol

The title compound can be synthesized via a Claisen rearrangement followed by catalytic reduction, starting from 2,4-dihydroxyacetophenone.[14]

-

Allylation : React 2,4-dihydroxyacetophenone with allyl bromide in the presence of potassium carbonate in acetone to form 4-allyloxy-2-hydroxyacetophenone.

-

Claisen Rearrangement : Heat the resulting 4-allyloxy-2-hydroxyacetophenone at 180-220 °C to induce a rearrangement, yielding 3-allyl-2,4-dihydroxyacetophenone.

-

Catalytic Hydrogenation : Reduce the allyl group of 3-allyl-2,4-dihydroxyacetophenone using a palladium/carbon catalyst under a hydrogen atmosphere to obtain the final product, 2,4-dihydroxy-3-propylacetophenone.[14]

Conclusion

The spectroscopic profile of this compound is defined by its unique combination of phenolic, ketonic, and aliphatic moieties. ¹H and ¹³C NMR confirm the precise arrangement of protons and the carbon skeleton, with the intramolecularly hydrogen-bonded 2'-OH proton serving as a key diagnostic signal. IR spectroscopy provides rapid verification of the essential functional groups, where the position of the carbonyl absorption corroborates the hydrogen bonding. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the acetophenone structure. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this important pharmaceutical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 4. 2,4-Dihydroxyacetophenone(89-84-9) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. app.studyraid.com [app.studyraid.com]

- 8. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloro-3',4'-dihydroxyacetophenone(99-40-1) 1H NMR spectrum [chemicalbook.com]

- 10. 2',6'-Dihydroxyacetophenone(699-83-2) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. 2,4-Dihydroxyacetophenone(89-84-9) IR Spectrum [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

Crystal structure of 2',4'-Dihydroxy-3'-propylacetophenone

An In-depth Technical Guide to the Structural Elucidation of 2',4'-Dihydroxy-3'-propylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted acetophenone derivative with significant potential as a precursor and intermediate in the pharmaceutical and cosmetic industries. Its utility as a starting material for anti-allergic medications and its inherent antioxidant properties underscore the importance of a comprehensive structural understanding.[1][2] The precise three-dimensional arrangement of molecules in the solid state—the crystal structure—governs critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability. This guide provides a detailed technical framework for the complete structural elucidation of this compound, combining established experimental protocols with advanced computational prediction methodologies. While, as of this writing, a definitive crystal structure has not been deposited in public databases, this document serves as a forward-looking, authoritative protocol for researchers seeking to determine it.

Introduction and Significance

This compound (CAS 40786-69-4) is an organic compound with the molecular formula C₁₁H₁₄O₃.[3] It belongs to the dihydroxyacetophenone class, characterized by a phenyl ring substituted with two hydroxyl groups, an acetyl group, and a propyl group.[4] Its parent compound, 2',4'-dihydroxyacetophenone (also known as resacetophenone), is a well-studied intermediate.[5][6] The addition of the 3'-propyl group modifies the molecule's lipophilicity and steric profile, which can significantly influence its biological activity and solid-state properties.

The primary driver for the study of this molecule is its role as a key intermediate in the synthesis of drugs for treating allergic diseases.[1] Furthermore, compounds in this class are explored for their antioxidant capabilities, making them of interest in cosmetology for protecting the skin from oxidative stress.[2] A definitive crystal structure is paramount for understanding polymorphism, ensuring batch-to-batch consistency, and designing stable, effective formulations in drug development.

Physicochemical Properties

A summary of the known and predicted properties of this compound is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [3][7] |

| Molecular Weight | 194.23 g/mol | [7] |

| Appearance | Colorless to pale yellow crystalline powder | [8] |

| Melting Point | 124-127 °C (lit.) | [3][9] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [4][8] |

| Density (Predicted) | 1.162 ± 0.06 g/cm³ | [3] |

| XLogP3 (Predicted) | 2.8 | [10] |

| Hydrogen Bond Donors | 2 | [11] |

| Hydrogen Bond Acceptors | 3 | [11] |

Synthesis and Crystallization Protocol

The acquisition of high-quality single crystals is the most critical prerequisite for successful X-ray diffraction analysis. This begins with the synthesis of high-purity material.

Synthesis Pathway

A validated synthetic route proceeds via the catalytic reduction of 3-allyl-2,4-dihydroxyacetophenone.[12] The causality behind this multi-step approach is to build the carbon skeleton methodically, starting from a commercially available precursor.

Step-by-Step Synthesis Protocol

-

Allylation: React 2',4'-dihydroxyacetophenone with allyl bromide in the presence of potassium carbonate in an acetone solvent system. This selectively alkylates the more acidic 4'-hydroxyl group.

-

Claisen Rearrangement: Heat the resulting 4'-allyloxy-2'-hydroxyacetophenone intermediate to 180-220°C. This thermally induced rearrangement predictably moves the allyl group from the oxygen atom to the adjacent carbon (position 3') on the aromatic ring.[12]

-

Catalytic Hydrogenation: Reduce the allyl group of 3'-allyl-2,4-dihydroxyacetophenone to a propyl group. This is achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step is crucial for saturating the double bond without affecting the aromatic ring or other functional groups.[12]

-

Purification: The crude product should be purified by column chromatography on silica gel to achieve >99% purity, as verified by HPLC and NMR.

Crystallization Methodology

Growing diffraction-quality single crystals is often the most challenging step. The presence of multiple hydrogen bond donors and acceptors suggests that solvent choice will be critical.

Recommended Protocol: Slow Evaporation

-

Solvent Screening: Dissolve small amounts (~10 mg) of the purified compound in various solvents (e.g., methanol, ethanol, ethyl acetate, chloroform, acetone, and binary mixtures thereof) to find a system where the compound is sparingly soluble.

-

Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Evaporation: Cover the vial with a cap pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature. A vibration-free environment is essential.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.

Structural Elucidation: A Methodological Guide

Determining the structure requires a combination of techniques to ascertain both the covalent bonding (molecular structure) and the three-dimensional packing (crystal structure).

Part A: Experimental Determination via Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid.[8]

Workflow for SC-XRD Analysis

Step-by-Step Experimental Protocol

-

Crystal Selection & Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. A preliminary unit cell determination is performed, followed by a full sphere of data collection, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

Data Reduction: The raw diffraction intensities are integrated, and corrections are applied for factors like Lorentz-polarization effects and absorption.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. Atomic positions, displacement parameters (isotropic, then anisotropic), and hydrogen atom positions are refined to minimize the difference between observed and calculated structure factors.

-

Validation: The final model is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF). The final structural information is typically reported in a Crystallographic Information File (CIF).

Note: As no public CIF exists for this compound, this protocol outlines the necessary steps for its future determination.

Part B: Computational Crystal Structure Prediction (CSP)

In the absence of experimental data, CSP provides a robust, first-principles approach to identify likely, low-energy crystal packing arrangements (polymorphs).[1][13]

Workflow for Computational CSP

This process involves:

-

Monomer Optimization: Calculating the lowest energy conformation of the isolated molecule using quantum mechanics (e.g., Density Functional Theory - DFT).

-

Trial Structure Generation: Generating thousands of plausible crystal packing arrangements within common space groups using specialized algorithms.

-

Energy Minimization: Optimizing the geometry of these trial structures using computationally efficient force fields to remove unfavorable contacts.

-

Ranking: Re-calculating the lattice energies of the most promising, low-energy structures using high-accuracy quantum mechanical methods to produce a final ranked list of predicted polymorphs.[14]

Part C: Spectroscopic Characterization

Spectroscopic methods are essential for confirming the molecular structure of the synthesized material, ensuring it is indeed the target compound before proceeding with diffraction or computational studies.

| Technique | Predicted Data / Interpretation | Source(s) |

| ¹H NMR | Methyl protons (COCH₃): ~2.5 ppm. Aromatic protons: ~6.5–7.5 ppm. Propyl group protons will appear in the aliphatic region. Hydroxyl protons may be broad and variable. | [8] |

| ¹³C NMR | Ketone carbon (C=O): ~200-210 ppm. Aromatic carbons: ~110-165 ppm. Methyl carbon (COCH₃): ~26 ppm. Propyl carbons will appear in the aliphatic region. | [8][15] |

| FT-IR | Broad O-H stretch (~3200-3500 cm⁻¹). C=O stretch (~1640-1660 cm⁻¹). Aromatic C=C stretches (~1450-1600 cm⁻¹). | [16] |

| Mass Spec. | Expected [M+H]⁺ at m/z = 195.1. Fragmentation may show loss of the propyl group or acetyl group. | [8] |

Analysis of Potential Crystal Packing and Intermolecular Interactions

The functional groups on this compound dictate the intermolecular interactions that will govern its crystal structure. The two hydroxyl groups are strong hydrogen bond donors, while the hydroxyl oxygens and the ketone oxygen are strong acceptors.

Expected Hydrogen Bonding Motifs:

-

Intramolecular Hydrogen Bond: A strong hydrogen bond is expected between the 2'-hydroxyl group and the adjacent ketone oxygen, forming a stable six-membered ring. This is a common feature in ortho-hydroxyacetophenones.

-

Intermolecular Hydrogen Bonds: The 4'-hydroxyl group is free to participate in intermolecular hydrogen bonding, likely forming chains or dimers with neighboring molecules. These interactions will be a dominant force in the crystal packing.

The interplay between these strong hydrogen bonds and the weaker van der Waals interactions from the propyl groups and aromatic rings will determine the final, lowest-energy crystal packing arrangement.

Conclusion

A thorough understanding of the solid-state structure of this compound is a prerequisite for its effective development in pharmaceutical applications. This guide provides a comprehensive, dual-pronged strategy for its structural elucidation. The primary pathway remains the experimental determination via single-crystal X-ray diffraction , for which detailed synthesis and crystallization protocols are provided. In parallel, computational crystal structure prediction offers a powerful, predictive route to survey the landscape of possible polymorphs, providing invaluable insight into the molecule's solid-state behavior even before a definitive experimental structure is obtained. The combined application of these experimental and computational methodologies, supported by robust spectroscopic characterization, represents the gold standard for modern materials science and drug development.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. 2,4-Dihydroxyacetophenone(89-84-9) 1H NMR [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 7. 2 ,4 -Dihydroxy-3 -propylacetophenone 99 40786-69-4 [sigmaaldrich.com]

- 8. This compound CAS 40786-69-4 Supplier [benchchem.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. echemi.com [echemi.com]

- 11. 2',4'-Dihydroxy-3'-prenylacetophenone|lookchem [lookchem.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. 2,4-Dihydroxyacetophenone(89-84-9) IR Spectrum [chemicalbook.com]

Solubility of 2',4'-Dihydroxy-3'-propylacetophenone in different solvents

An In-depth Technical Guide to the Solubility of 2',4'-Dihydroxy-3'-propylacetophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound (DHPA), a key intermediate in organic synthesis, particularly for pharmaceuticals and other functional materials.[1][2][3] Understanding its solubility is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in reaction chemistry, purification processes, and formulation development. This document moves beyond a simple data sheet, offering insights into the molecular interactions that govern solubility and providing robust protocols for its empirical determination.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. DHPA is a substituted acetophenone with a unique combination of hydrophilic and hydrophobic functional groups that dictate its behavior in various solvents.

Table 1: Key Physicochemical Properties of DHPA

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1][4] |

| Molecular Weight | 194.23 g/mol | [1][4][5][6] |

| Appearance | Colorless to pale yellow crystalline powder | [1] |

| Melting Point | 124-127 °C | [1][5] |

| Chemical Structure | CH₃CH₂CH₂C₆H₂(OH)₂COCH₃ | [5][6] |

The structure of DHPA features:

-

Two Hydroxyl (-OH) Groups: These phenolic groups are polar and can act as both hydrogen bond donors and acceptors, promoting interaction with polar protic solvents.

-

One Ketone (C=O) Group: The carbonyl group is polar and serves as a hydrogen bond acceptor.[7]

-

Aromatic Ring & Propyl Group: The benzene ring and the three-carbon alkyl chain are nonpolar (hydrophobic), favoring interactions with nonpolar solvents through London dispersion forces.

This amphiphilic nature—possessing both polar and nonpolar regions—is the primary determinant of its solubility profile, making it neither universally soluble nor insoluble, but rather selectively soluble depending on the solvent's characteristics.

Solubility Profile: A Solvent-by-Solvent Analysis

Precise quantitative solubility data for DHPA is not extensively published. However, based on available qualitative information and the fundamental principle of "like dissolves like," we can establish a reliable solubility profile.[8][9]

Table 2: Qualitative Solubility of DHPA in Common Laboratory Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale & Intermolecular Forces |

| Polar Protic | Water | Sparingly Soluble[10] | The two -OH groups and C=O group can hydrogen bond with water, but the large hydrophobic propyl-benzene moiety limits solubility. |

| Ethanol, Methanol | Soluble / Slightly Soluble[1] | The alcohol's alkyl chain reduces its overall polarity compared to water, better accommodating the nonpolar parts of DHPA while still allowing for strong hydrogen bonding. | |

| Polar Aprotic | Acetone, DMSO, DMF | Soluble[1] | These solvents cannot donate hydrogen bonds but are excellent acceptors. They effectively solvate the polar -OH and C=O groups of DHPA through dipole-dipole interactions and hydrogen bonding. |

| Weakly Polar | Chloroform | Slightly Soluble[1] | Chloroform can act as a weak hydrogen bond donor, interacting with the hydroxyl and ketone groups, while its organic nature accommodates the nonpolar regions. |

| Nonpolar | Hexane, Toluene | Poorly Soluble | The significant polarity mismatch between the solvent and DHPA's hydroxyl and ketone groups prevents effective solvation, despite favorable interactions with the propyl-benzene ring. |

The following diagram illustrates the key intermolecular forces at play between DHPA and representative solvents, providing a visual explanation for the observed solubility patterns.

Caption: Key intermolecular forces between DHPA and different solvent classes.

Critical Factors Influencing Solubility

Beyond the choice of solvent, other parameters can be manipulated to control the solubility of DHPA.

-

Temperature : For most solid solutes, solubility increases with temperature.[11] This principle is fundamental to the purification of DHPA via recrystallization. By dissolving the compound in a minimal amount of a suitable hot solvent and allowing it to cool, pure crystals can be recovered, leaving impurities behind in the mother liquor.

-

pH : The phenolic hydroxyl groups of DHPA are weakly acidic. In the presence of a base (e.g., aqueous sodium hydroxide), these groups can be deprotonated to form the corresponding sodium phenoxide salt. This transformation from a neutral organic molecule to an ionic salt dramatically increases its aqueous solubility.[12] This property is invaluable for extraction-based purification, allowing DHPA to be selectively moved from an organic phase into an aqueous base phase.

Standard Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental approach is required. The isothermal shake-flask method is a widely accepted and reliable technique.[11][13]

Experimental Objective:

To determine the equilibrium solubility of DHPA in a selected solvent at a constant temperature.

Materials and Equipment:

-

This compound (≥99% purity)

-

Solvent of choice (e.g., ethanol, HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis Spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid DHPA to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Pipette a precise, known volume (e.g., 5.0 mL) of the chosen solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[13] Causality: This extended agitation ensures that the dissolution process has reached a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for several hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, either centrifuge the sample and draw from the top layer or pass the solution through a syringe filter. Causality: This step is critical to ensure that the analyzed solution contains only dissolved solute, not a suspension.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of DHPA using a pre-calibrated method, such as UV-Vis spectrophotometry (leveraging its chromophore) or HPLC.

-

Prepare a calibration curve using standard solutions of DHPA of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the undiluted supernatant using the dilution factor.

-

Express the final solubility in standard units, such as mg/mL, g/100 mL, or mol/L.

-

The following diagram outlines this experimental workflow.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

This compound exhibits a nuanced solubility profile governed by its amphiphilic molecular structure. It is generally soluble in polar organic solvents like acetone and alcohols, sparingly soluble in water, and poorly soluble in nonpolar solvents like hexane.[1][10] Factors such as temperature and pH can be strategically manipulated to significantly alter its solubility, which is a key advantage in its synthesis, purification, and application. For drug development and process chemistry, where precision is essential, the experimental determination of quantitative solubility using standardized methods like the shake-flask protocol is strongly recommended. This guide provides the foundational knowledge and practical methodology for researchers to confidently work with this versatile compound.

References

- 1. chembk.com [chembk.com]

- 2. prepchem.com [prepchem.com]

- 3. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2,4-二羟基-3-丙基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2 ,4 -Dihydroxy-3 -propylacetophenone 99 40786-69-4 [sigmaaldrich.com]

- 7. app.studyraid.com [app.studyraid.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. Page loading... [wap.guidechem.com]

- 11. youtube.com [youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Potential Biological Activities of 2',4'-Dihydroxy-3'-propylacetophenone

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the biological potential of 2',4'-Dihydroxy-3'-propylacetophenone. As a substituted acetophenone, this compound belongs to a class of molecules renowned for their diverse pharmacological activities. While direct experimental data on this compound is nascent, this guide synthesizes the available information on its derivatives and structurally related compounds to build a robust, scientifically-grounded framework for its potential therapeutic applications. We will delve into the established activities of its close chemical relatives to forecast its likely antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, providing both the theoretical underpinnings and the experimental methodologies required for its investigation.

Compound Profile: this compound

This compound is an organic compound characterized by an acetophenone core with hydroxyl groups at the 2' and 4' positions and a propyl group at the 3' position.

Chemical Structure and Properties:

-

Molecular Formula: C₁₁H₁₄O₃[1]

-

Molecular Weight: 194.23 g/mol [1]

-

CAS Number: 40786-69-4[1]

-

Appearance: White to off-white solid.

-

Solubility: Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.

The presence of hydroxyl groups on the phenyl ring is a key structural feature, suggesting a potential for significant antioxidant activity through the donation of hydrogen atoms to neutralize free radicals. The overall structure serves as a scaffold for the synthesis of more complex derivatives with tailored biological functions.

Synthesis Pathway

The synthesis of this compound is a multi-step process that can be initiated from 2',4'-dihydroxyacetophenone. A common synthetic route involves the following key transformations:

-

Allylation: Reaction of 2',4'-dihydroxyacetophenone with allyl bromide in the presence of a base (e.g., potassium carbonate) to yield 4'-allyloxy-2'-hydroxyacetophenone.

-

Claisen Rearrangement: Heating of the allyloxy intermediate, which undergoes a Claisen rearrangement to form 3'-allyl-2',4'-dihydroxyacetophenone.

-

Reduction: Catalytic reduction of the allyl group to a propyl group using a catalyst such as palladium on carbon (Pd/C) to yield the final product, this compound.

Caption: Synthesis of this compound.

Established Biological Activities of Derivatives

While research on the parent compound is limited, studies on its derivatives provide a direct insight into its pharmacological potential.

Antileukotrienic and Anti-inflammatory Activity

A key study has demonstrated that derivatives of this compound, which incorporate alkylthiobenzoic or arylacetic acid moieties, possess complex antileukotrienic effects.[2] These derivatives were shown to inhibit the biosynthesis of leukotriene B4 (LTB4) and interfere with binding to LTB4 and LTD4 receptors.[2] Leukotrienes are potent inflammatory mediators involved in various inflammatory diseases, including asthma. The ability of these derivatives to inhibit LTD4-induced bronchospasm further underscores their significant anti-inflammatory potential.[2]

This finding is a strong indicator that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory and anti-asthmatic agents.

Potential Biological Activities: A Predictive Analysis

Based on the extensive research conducted on the parent compound, 2',4'-dihydroxyacetophenone, and its other derivatives, we can extrapolate the likely biological activities of this compound. The structural similarities suggest a shared potential in several key therapeutic areas.

Potential Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-established and is primarily attributed to their ability to scavenge free radicals.[3] The hydroxyl groups on the aromatic ring of acetophenones are crucial for this activity.[3]

Mechanistic Insight: The antioxidant action of this compound is predicted to occur via hydrogen atom donation from its phenolic hydroxyl groups to neutralize reactive oxygen species (ROS). The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Derivatives of the closely related 2,4-dihydroxyacetophenone have demonstrated significant antioxidant properties in various in vitro assays.[4] For instance, a 2,4-dihydroxyacetophenone benzoylhydrazone derivative was identified as a potent radical scavenger in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the free-radical scavenging ability of a compound.[5]

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of concentrations of this compound in methanol.

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Caption: Workflow for DPPH antioxidant assay.

Potential Antimicrobial Activity

Derivatives of dihydroxyacetophenone have shown promising antimicrobial activity against a range of pathogens, including drug-resistant strains.[6][7] Notably, certain brominated derivatives of dihydroxyacetophenone have demonstrated powerful antibacterial effects against the Gram-negative bacterium Pseudomonas aeruginosa.[6][7]

Mechanistic Insight: The antimicrobial action of phenolic compounds often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the propyl group in this compound may enhance its ability to penetrate bacterial cell walls, potentially leading to increased antimicrobial efficacy compared to its parent compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum:

-

Culture the desired bacterial or fungal strains in an appropriate broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the growth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microbes in medium) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC:

-

The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

-

Table 1: Antimicrobial Activity of Dihydroxyacetophenone Derivatives

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Brominated Dihydroxyacetophenone Derivative | Pseudomonas aeruginosa ATCC 27853 | 0.625 | [7] |

| Brominated Dihydroxyacetophenone Derivative | Escherichia coli ATCC 25922 | 0.625 | [7] |

| Brominated Dihydroxyacetophenone Derivative | Bacillus subtilis | 0.625 | [7] |

| Brominated Dihydroxyacetophenone Derivative | Staphylococcus aureus ATCC 25923 | 0.31 | [7] |

Potential Anti-inflammatory Activity

Building upon the known anti-inflammatory effects of its derivatives, it is highly probable that this compound itself possesses intrinsic anti-inflammatory properties. Plant-derived phenolic compounds are known to modulate key inflammatory pathways, such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), and reduce the production of pro-inflammatory mediators.[8][9]

Mechanistic Insight: The anti-inflammatory effects of this compound are likely mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, and IL-1β). The inhibition of the NF-κB signaling pathway is a common mechanism for many anti-inflammatory phenolic compounds.

For example, 2',4'-dihydroxyacetophenone has been shown to inhibit the transcription of COX-2 in cancer cells.[10] Furthermore, other structurally similar acetophenones have demonstrated the ability to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Caption: Potential anti-inflammatory mechanism of action.

Potential Anticancer and Cytotoxic Activity

Various derivatives of 2',4'-dihydroxyacetophenone have been investigated for their cytotoxic effects against different cancer cell lines.[12] Chalcones derived from acetophenones, for instance, have shown significant inhibitory effects against breast cancer cells.[13][14]

Mechanistic Insight: The potential anticancer activity of this compound could be attributed to several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Culture:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of around 570 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

-

Table 2: Cytotoxicity of a Chalcone Derived from a Natural Acetophenone Precursor

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| MCF-7 (Breast Cancer) | Chalcone 13 | 3.30 ± 0.92 | [14] |

| ZR-75-1 (Breast Cancer) | Chalcone 13 | 8.75 ± 2.01 | [14] |

| MDA-MB-231 (Breast Cancer) | Chalcone 12 | 6.12 ± 0.84 | [14] |

| MCF-10F (Non-tumorigenic) | Chalcone 13 | 95.11 ± 1.97 | [14] |

Conclusion and Future Directions

This compound emerges as a molecule of significant interest for drug discovery and development. While direct biological data is currently sparse, the established antileukotrienic and anti-inflammatory activities of its derivatives provide a strong impetus for further investigation. The structural analogy to other biologically active acetophenones suggests a high probability of antioxidant, antimicrobial, and cytotoxic properties.

Future research should focus on the systematic in vitro and in vivo evaluation of this compound to confirm these predicted activities. Mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways involved. The synthesis and screening of a library of derivatives based on this scaffold could lead to the identification of lead compounds with enhanced potency and selectivity for various therapeutic targets. This guide provides a foundational roadmap for unlocking the full therapeutic potential of this promising compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2,4-Dihydroxyacetophenone Derivatives as Antileukotrienics with a Multiple Activity Mechanism | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone De...: Ingenta Connect [ingentaconnect.com]

- 8. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 9. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis | MDPI [mdpi.com]

- 12. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis [mdpi.com]

- 14. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 2',4'-Dihydroxy-3'-propylacetophenone Bioactivity

An In-Depth Technical Guide:

Abstract

The early stages of drug discovery are characterized by the immense challenge of identifying promising lead compounds from vast chemical libraries.[1] Traditional high-throughput screening, while effective, is both resource- and time-intensive.[1] This guide presents a comprehensive in silico workflow to predict the biological activity of 2',4'-Dihydroxy-3'-propylacetophenone, a compound with known applications in cosmetics for its antioxidant properties and potential for pharmaceutical development.[2] By leveraging a multi-faceted computational approach—encompassing ligand- and structure-based methods, ADMET profiling, and molecular dynamics—we can construct a robust, data-driven hypothesis of this molecule's bioactivity, thereby prioritizing and streamlining subsequent experimental validation.

Introduction to this compound

This compound (CAS No: 40786-69-4) is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[2][3][4][5] Structurally, it features a propyl group and two hydroxyl groups on a dihydroxyacetophenone backbone.[2] While its use as an antioxidant in cosmetics is documented, its broader pharmacological profile remains largely unexplored.[2] Computational methods provide a powerful, cost-effective avenue to explore its therapeutic potential by predicting its biological targets and drug-like properties before committing to costly and time-consuming laboratory work.[6][7]

This guide provides a detailed framework for this predictive analysis, designed for researchers and scientists in drug development. We will explore the causality behind each methodological choice, ensuring a scientifically rigorous and self-validating workflow.

The In Silico Bioactivity Prediction Workflow: A Holistic Approach

Predicting the bioactivity of a novel or under-characterized compound requires an integrated pipeline of computational techniques. Each stage provides a different layer of insight, from broad activity predictions to detailed atomic-level interactions. This workflow systematically refines our understanding of the molecule's potential.

Caption: Overall In Silico Bioactivity Prediction Workflow.

Part 1: Ligand-Based Target Fishing & QSAR

When the specific biological targets of a compound are unknown, ligand-based methods are the logical starting point. These approaches leverage the principle that structurally similar molecules often exhibit similar biological activities.[1]

Target Prediction via Chemical Similarity

The first step is to identify potential protein targets. This is achieved by searching large-scale bioactivity databases for compounds that are structurally similar to our query molecule. The known targets of these similar compounds become our predicted targets.

Protocol: Target Prediction using SwissTargetPrediction

-

Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is CCCC1=C(C=CC(=C1O)C(=O)C)O.[8]

-

Access the Server: Navigate to the SwissTargetPrediction web server, a tool for predicting protein targets of small molecules.[9]

-

Submit Query: Paste the SMILES string into the query box and initiate the search.

-

Analyze Results: The server returns a list of probable targets, ranked by a probability score. This list is generated by comparing the query molecule to a library of over 370,000 active compounds. Focus on targets with the highest probability scores for further investigation in molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling provides a mathematical relationship between the chemical structure of a compound and its biological activity.[6][10][11] This is particularly useful for predicting the potency of our compound if a dataset of structurally related molecules with known activity against a specific target is available.[12]

Causality: The fundamental premise of QSAR is that a molecule's structure, as encoded by its physicochemical properties (descriptors), dictates its activity. By building a statistical or machine learning model from a known dataset, we can predict the activity of new, untested compounds.[6][10]

Caption: The Quantitative Structure-Activity Relationship (QSAR) Workflow.

Protocol: Building a Predictive QSAR Model

-

Data Curation: Assemble a dataset of compounds structurally analogous to this compound from databases like ChEMBL.[13][14][15][16][17] Ensure the dataset includes a consistent biological activity endpoint (e.g., IC50, Ki).

-

Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., physicochemical, topological) using software like PaDEL-Descriptor or RDKit.

-

Model Generation: Split the dataset into a training set (~80%) and a test set (~20%). Use the training set to build a model using techniques ranging from multiple linear regression to more complex machine learning algorithms.[18]

-

Rigorous Validation: The model's trustworthiness must be confirmed.[11]

-

Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set.

-

External Validation: Assess the model's predictive power on the unseen test set. A high correlation coefficient (R²) and low root mean square error (RMSE) are indicative of a robust model.

-

-

Prediction: Use the validated model to predict the biological activity of this compound.

| Hypothetical Analogue | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Predicted IC50 (µM) |

| Analogue A | 180.20 | 2.5 | 57.5 | 5.2 |

| Analogue B | 196.25 | 2.9 | 57.5 | 3.1 |

| Analogue C | 210.28 | 3.3 | 57.5 | 1.8 |

| Query Compound | 194.23 | 2.8 | 57.5 | To be predicted |

Part 2: Structure-Based Prediction: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[19][20][21] This requires the 3D structure of the protein, typically obtained from the Protein Data Bank (PDB).[22]

Causality: Docking algorithms systematically explore various ligand conformations within the protein's binding site, using a scoring function to estimate the binding free energy for each "pose". The pose with the lowest energy score is predicted as the most likely binding mode.[20]

Caption: The Molecular Docking Workflow.

Protocol: Docking this compound

-

Ligand Preparation:

-

Receptor Preparation:

-

Define the Binding Site: Specify the coordinates for a grid box that encompasses the protein's active site. The dimensions should be large enough to allow the ligand to move and rotate freely.

-

Execute Docking: Run the docking simulation using software like AutoDock Vina.[21][23] This will generate several possible binding poses, each with a corresponding binding affinity score.

-

Analysis and Visualization:

-

The primary quantitative output is the binding affinity, typically in kcal/mol. More negative values indicate stronger predicted binding.[21]

-

Use visualization software like PyMOL or UCSF Chimera to inspect the top-ranked pose. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

-

| Hypothetical Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | TYR-385, SER-530 |

| Aldose Reductase | 1US0 | -7.9 | TRP-111, HIS-110 |

| 5-Lipoxygenase (5-LOX) | 3V99 | -8.2 | HIS-372, LEU-368 |

Part 3: ADMET Profiling for Drug-Likeness

A potent molecule is not necessarily a good drug. It must possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and an acceptable toxicity (ADMET) profile.[24][25] In silico ADMET prediction allows for the early identification of compounds with potential liabilities.[1]

Causality: ADMET models are built from large datasets of experimental results. They use a combination of physicochemical property calculations and structural fragment analysis to predict a compound's behavior in the body.

Protocol: ADMET Prediction using SwissADME

-

Access the Server: Navigate to the free SwissADME web tool.[9][24][25][26]

-

Input Molecule: Paste the SMILES string of this compound into the query box.

-

Run Prediction: Execute the analysis. The server provides a comprehensive output covering various parameters.

-

Interpret Results: Analyze the key outputs, including:

-

Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).

-

Lipinski's Rule of Five: A key indicator of "drug-likeness".

-

Pharmacokinetics: Predictions for GI absorption, Blood-Brain Barrier (BBB) permeation, and inhibition of Cytochrome P450 (CYP) enzymes.[27]

-

Medicinal Chemistry Friendliness: Flags for any undesirable or reactive functional groups.

-

| ADMET Property | Predicted Value | Interpretation |

| Physicochemical | ||

| Molecular Weight | 194.23 g/mol | Favorable (within Rule of 5) |

| LogP (Consensus) | 2.65 | Optimal lipophilicity |

| TPSA | 57.53 Ų | Good potential for cell permeability |

| Pharmacokinetics | ||

| GI Absorption | High | Likely well-absorbed orally |

| BBB Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| Drug-Likeness | ||

| Lipinski's Rule | 0 Violations | High drug-likeness |

| Bioavailability Score | 0.55 | Good probability of having favorable pharmacokinetics |

Part 4: Refining Predictions with Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot of the binding event, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment.[22][28][29]

Causality: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the protein-ligand complex behaves over time. This can confirm the stability of the docked pose and reveal subtle conformational changes that are crucial for binding.[28][29]

Caption: The Molecular Dynamics (MD) Simulation Workflow.

Protocol: High-Level MD Simulation

-

System Preparation: Take the highest-scoring protein-ligand complex from the docking study. Place it in a periodic box of water molecules and add ions to neutralize the system, mimicking physiological conditions.[30]

-

Energy Minimization: Minimize the energy of the system to relax the structure and remove any bad contacts.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).[30]

-

Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to generate a trajectory of the complex's movements.

-

Analysis: Analyze the trajectory to assess stability. Key metrics include:

-

Root Mean Square Deviation (RMSD): A low, stable RMSD for the ligand and protein backbone indicates a stable complex.

-

Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein.

-

Interaction Analysis: Monitor the persistence of key interactions (like hydrogen bonds) identified in the docking pose over the course of the simulation.

-

Conclusion: Synthesizing a Data-Driven Hypothesis